molecular formula C22H23N3O B2565386 2-(naphthalen-1-yl)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one CAS No. 2309746-83-4

2-(naphthalen-1-yl)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one

Cat. No.: B2565386
CAS No.: 2309746-83-4
M. Wt: 345.446
InChI Key: KJXLLSDTMMZIQJ-UHFFFAOYSA-N
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Description

2-(naphthalen-1-yl)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one is a useful research compound. Its molecular formula is C22H23N3O and its molecular weight is 345.446. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of the compound 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-1-yl)ethan-1-one are Janus kinases (JAKs), specifically JAK1 and TYK2 . These kinases are important regulators of intracellular responses triggered by many key proinflammatory cytokines .

Mode of Action

1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-1-yl)ethan-1-one interacts with its targets, JAK1 and TYK2, by inhibiting their activity . This inhibition is highly selective, with the compound showing a potency against JAK1 (IC50 = 4 nM) and TYK2 (IC50 = 5 nM) as measured in in vitro kinase assays . Its potency against JAK2 or JAK3 is greater than 1 µM .

Biochemical Pathways

By inhibiting JAK1 and TYK2, 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-1-yl)ethan-1-one affects the signaling pathways of proinflammatory cytokines . This results in the downregulation of these pathways, potentially leading to a reduction in inflammation and other symptoms associated with autoimmune diseases .

Pharmacokinetics

The compound 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-1-yl)ethan-1-one is orally bioavailable . .

Result of Action

The molecular and cellular effects of 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-1-yl)ethan-1-one’s action include the inhibition of inflammation, bone resorption, splenomegaly, and body weight change in animal models of arthritis .

Biological Activity

The compound 2-(naphthalen-1-yl)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one is a novel chemical entity that has garnered attention for its potential biological activities, particularly as an inhibitor of intracellular enzymes involved in inflammatory processes. This article explores the biological activity of this compound, focusing on its mechanism of action, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure combining a naphthalene moiety with an azabicyclo[3.2.1]octane ring system and a pyrazole group. The molecular formula is C24H26N4OC_{24}H_{26}N_{4}O, and its molecular weight is approximately 398.49 g/mol.

PropertyValue
Molecular FormulaC24H26N4OC_{24}H_{26}N_{4}O
Molecular Weight398.49 g/mol
LogP3.45
SolubilitySoluble in DMSO

Research indicates that the compound acts primarily as an inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA) , an enzyme implicated in the degradation of palmitoylethanolamide (PEA), a lipid mediator with anti-inflammatory properties. By inhibiting NAAA, the compound preserves PEA levels, thereby enhancing its analgesic and anti-inflammatory effects at sites of inflammation .

Structure-Activity Relationship (SAR)

A detailed SAR study has been conducted to optimize the biological activity of compounds within this class. Key findings include:

  • Substituent Effects : Variations in the naphthalene substituents significantly influence inhibitory potency against NAAA. For instance, compounds with electron-donating groups exhibit enhanced activity compared to those with electron-withdrawing groups.
  • Ring Modifications : Adjustments to the azabicyclo[3.2.1]octane core have been shown to affect binding affinity and selectivity for NAAA, with certain configurations yielding IC50 values in the low nanomolar range (e.g., IC50 = 0.042 μM for lead compound ARN19689) .

Biological Activity Data

The following table summarizes the biological activity data for various derivatives related to this compound:

Compound IDStructure DescriptionIC50 (μM)Notes
ARN16186Pyrazole derivative with naphthalene0.055High selectivity for NAAA
ARN19689Endo-configured pyrazine sulfonamide0.042Superior pharmacokinetic profile
ARN16185Simple pyrazole without naphthalene0.78Moderate activity

Case Study 1: In Vivo Efficacy in Inflammatory Models

A study evaluated the efficacy of the lead compound in mouse models of inflammation induced by carrageenan injection. Results demonstrated a significant reduction in paw edema compared to control groups, indicating potent anti-inflammatory effects attributed to sustained PEA levels due to NAAA inhibition.

Case Study 2: Pain Management in Neuropathic Models

In another investigation, the compound was tested for its analgesic properties in neuropathic pain models. The results indicated that treatment with the compound led to a marked decrease in pain scores, supporting its potential as a therapeutic agent for chronic pain management.

Properties

IUPAC Name

2-naphthalen-1-yl-1-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O/c26-22(13-17-7-3-6-16-5-1-2-8-21(16)17)25-18-9-10-19(25)15-20(14-18)24-12-4-11-23-24/h1-8,11-12,18-20H,9-10,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJXLLSDTMMZIQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CC3=CC=CC4=CC=CC=C43)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.